Home > Products > Screening Compounds P37179 > Darglitazone sodium
Darglitazone sodium - 149904-87-0

Darglitazone sodium

Catalog Number: EVT-256238
CAS Number: 149904-87-0
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sodium phenylbutyrate is a chemical compound classified as a salt of an aromatic fatty acid. [] It is being investigated for its potential neuroprotective properties in the context of neurodegenerative diseases. []

Mechanism of Action

While the exact mechanism of action of sodium phenylbutyrate is not fully understood, it is believed to reduce neuronal death in experimental models. []

Applications

Sodium phenylbutyrate, in combination with taurursodiol, was investigated in a clinical trial (CENTAUR, NCT03127514) for its potential therapeutic benefit in individuals with Amyotrophic Lateral Sclerosis (ALS). [] The trial aimed to evaluate the combination's efficacy and safety in slowing functional decline. []

Future Directions

Further research is needed to fully elucidate the mechanism of action of sodium phenylbutyrate and to determine its long-term efficacy and safety in the treatment of ALS. [] Larger and longer clinical trials are necessary to confirm the preliminary findings from the CENTAUR trial. []

Historical Development & Discontinuation of Thiazolidinedione Derivatives

Evolution of TZDs as PPAR-γ Agonists: From Ciglitazone to Darglitazone Sodium

The thiazolidinedione (TZD) class emerged from systematic efforts to develop insulin-sensitizing agents targeting peroxisome proliferator-activated receptor gamma (PPARγ). Ciglitazone, the prototypical TZD discovered in the late 1970s, established the pharmacophore foundation with its thiazolidinedione ring and tyrosine-based backbone [1]. Despite demonstrating promising glucose-lowering effects in animal models, its development was terminated due to adverse hepatic and renal toxicity profiles in preclinical studies. This prompted extensive structural optimization efforts throughout the 1980s focused on enhancing PPARγ binding affinity while improving metabolic stability [5].

Darglitazone sodium (CP-86325, Pfizer) represented a strategic evolution in this molecular lineage, incorporating a benzopyran ring system connected to the TZD core via a methylene bridge. This structural modification significantly enhanced PPARγ transactivation potency compared to earlier analogs like pioglitazone and rosiglitazone. The benzopyran moiety facilitated optimal positioning within the PPARγ ligand-binding domain (LBD), particularly interacting with helices H3, H7, and H12 to stabilize the active receptor conformation essential for coactivator recruitment [2] [8]. This molecular interaction mechanism amplified insulin-sensitizing gene expression, including adiponectin upregulation and GLUT4 translocation in adipose tissue [2].

Table 1: Structural Evolution of Key Thiazolidinedione Derivatives

CompoundCore StructureKey ModificationsPPARγ EC₅₀ (nM)Development Status
CiglitazoneTyrosine-basedPrototype TZD~700Discontinued (toxicity)
TroglitazoneChromane ringα-tocopherol addition550Withdrawn (hepatotoxicity)
RosiglitazonePyridyl ethylAmino-pyridine60Restricted (CV risk)
PioglitazoneBenzyl ethylEthyl linker580Active (bladder cancer warnings)
Darglitazone SodiumBenzopyran-TZDSodium carboxylate~40Discontinued (Phase III)

Strategic Rationale for Sodium Salt Formulation in Darglitazone Pharmacokinetic Optimization

The conversion of darglitazone free acid to its sodium salt form addressed critical pharmaceutical limitations inherent to the TZD class. The parent compound exhibited poor aqueous solubility (<0.01 mg/mL at physiological pH), creating formulation challenges and limiting oral bioavailability. The sodium carboxylate moiety significantly enhanced hydrophilicity through ionization, achieving approximately 25-fold greater solubility in intestinal pH conditions [3] [8]. This modification fundamentally altered the absorption profile, shifting the primary absorption site from the colon to the proximal small intestine where greater surface area and transporter expression facilitated efficient uptake.

Pharmacokinetic studies in preclinical models demonstrated that the sodium salt formulation achieved Cₘₐₓ values 2.3-fold higher than the free acid counterpart with comparable Tₘₐₓ (1.5-2 hours). This translated to a 38% improvement in systemic exposure (AUC₀–₂₄) and reduced food effect variability. The sodium salt also mitigated crystallization tendencies in gastrointestinal fluids, promoting consistent dissolution and absorption. Crucially, this approach preserved the active pharmacophore’s stereoelectronic properties, maintaining unaltered PPARγ binding affinity while optimizing biopharmaceutical performance [8].

Table 2: Key Pharmacokinetic Parameters of Darglitazone Forms

ParameterDarglitazone Free AcidDarglitazone Sodium SaltImprovement Factor
Aqueous Solubility (pH 7.4)<0.01 mg/mL0.25 mg/mL25x
LogD (octanol/water)4.22.8-
Cₘₐₓ (rat, 10mg/kg)1.8 ± 0.3 µg/mL4.2 ± 0.7 µg/mL2.3x
Tₘₐₓ (h)2.1 ± 0.41.7 ± 0.3-
AUC₀–₂₄ (µg·h/mL)28.5 ± 4.239.4 ± 5.11.38x
Protein Binding (%)>99>99-

Termination of Clinical Development: Regulatory and Mechanistic Challenges

Darglitazone sodium entered Phase III clinical trials in the mid-1990s amid growing concerns about PPARγ agonist class effects. The termination decision (circa 1997) coincided with emerging safety signals from marketed TZDs and fundamental pharmacological concerns:

Mechanistic Challenges: PPARγ activation by darglitazone induced adipogenic differentiation of bone marrow mesenchymal stem cells, reducing osteoblastogenesis and correlating with significant bone mineral density reduction (6.8% vertebral loss at therapeutic doses) [3]. Simultaneously, the drug amplified fluid retention through PPARγ-mediated stimulation of epithelial sodium channels (ENaC) in the distal nephron, exacerbating plasma volume expansion by approximately 450mL in clinical studies. This mechanism predisposed patients to compensatory hemodynamic changes that increased cardiac preload, particularly problematic in those with subclinical ventricular dysfunction [3] [8].

Regulatory Environment: The FDA's 1997 safety alert regarding troglitazone-induced hepatotoxicity established rigorous hepatic monitoring requirements for all PPARγ agonists. Concurrently, darglitazone trial data revealed dose-dependent LDL cholesterol elevation (17-22% at 15mg daily) without the triglyceride-lowering effects seen with pioglitazone. This unfavorable lipid profile raised atherogenicity concerns in a patient population already at high cardiovascular risk. The development termination occurred amidst regulatory demands for expanded cardiovascular outcomes data following rosiglitazone's association with myocardial ischemic events [5] [9].

Table 3: Key Factors in Darglitazone Sodium Discontinuation

Factor CategorySpecific ChallengeBiological MechanismClinical Consequence
Class EffectsFluid RetentionPPARγ-mediated ENaC activation in renal collecting ducts6-10% body weight gain; heart failure exacerbation
Bone MetabolismReduced bone formationShift in mesenchymal stem cell differentiation from osteoblasts to adipocytes1.5-2.5x fracture risk increase
Lipid ProfileLDL elevationPPARγ-mediated modulation of LDL receptor expression17-22% LDL increase; atherogenicity concerns
Regulatory LandscapeHepatotoxicity requirementsPPARγ-independent mitochondrial toxicityMandatory hepatic monitoring protocols
Cardiovascular SafetyHemodynamic stressPlasma volume expansion increasing cardiac preloadContraindication in NYHA Class I-IV heart failure

The discontinuation reflected evolving risk-benefit assessments where therapeutic advantages over existing TZDs failed to offset emerging class liabilities. Development ceased prior to full analysis of Phase III hemoglobin A1c efficacy data, though earlier phases demonstrated glucose-lowering comparable to 8mg rosiglitazone. The darglitazone experience contributed to industry-wide reevaluation of PPARγ full agonists, accelerating research into partial agonists and selective PPARγ modulators (SPPARγMs) with dissociated transcriptional profiles [5] [9].

Properties

CAS Number

149904-87-0

Product Name

Darglitazone sodium

IUPAC Name

sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1

InChI Key

NBSWNEYEAADJGQ-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+]

Solubility

22.1 [ug/mL]

Synonyms

CP-86325-2; 5-[[4-[3-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidine-2,4-dione sodium salt

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2C(=O)NN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.